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Compound of Interest

Compound Name: 1-Bromo-2-iodobenzene

Cat. No.: B155775

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of 1-Bromo-2-iodobenzene. Following a
comprehensive search of publicly available crystallographic databases and scientific literature,
it must be noted that as of the date of this document, the specific crystal structure of 1-Bromo-
2-iodobenzene has not been experimentally determined and reported.

To provide valuable comparative insights for researchers in the field, this guide presents a
detailed analysis of the crystal structure of a closely related isomer, 1-Bromo-4-iodobenzene.
The methodologies and data presentation for this isomer serve as a representative example of
the characterization of bromo-iodinated benzene derivatives.

Comparative Crystal Structure Analysis: 1-Bromo-4-
iodobenzene

The crystal structure of 1-Bromo-4-iodobenzene has been determined by single-crystal X-ray
diffraction. The compound crystallizes in the monoclinic space group P21/c.[1]

Crystallographic Data

The following table summarizes the key crystallographic data and refinement details for 1-
Bromo-4-iodobenzene.[1]
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Parameter Value
Chemical Formula CeHaBrl
Formula Weight 282.90 g/mol
Crystal System Monoclinic
Space Group P2i/c

a (A) 4.1704(6)
b (A) 5.8242(8)
c (A 14.929(2)
B(°) 97.315(5)
Volume (A3) 359.67(9)
A 2
Temperature (K) 200
R_gt(F) 0.0303
wR_ref(F?) 0.0982

Atomic Coordinates and Displacement Parameters

The positions of the atoms within the unit cell and their displacement parameters provide a

detailed picture of the molecular arrangement.

(Note: A complete list of atomic coordinates and anisotropic displacement parameters is

typically provided in the full crystallographic information file (CIF), which was not available in

the immediate search results. The data presented here is based on the published article.)

Experimental Protocol: Single-Crystal X-ray

Diffraction

The determination of the crystal structure of 1-Bromo-4-iodobenzene was achieved through

single-crystal X-ray diffraction. The general experimental workflow for such an analysis is
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outlined below.

Crystal Growth

Single crystals of 1-Bromo-4-iodobenzene suitable for X-ray diffraction were obtained by the
slow evaporation of a solution of the compound in acetone.[1]

Data Collection

A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant
temperature of 200 K during data collection to minimize thermal vibrations. X-ray data were
collected using a Bruker APEX2 diffractometer.[1]

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The structure
was solved using direct methods and refined by full-matrix least-squares on F2. The software
package SHELX was likely used for this purpose.[1] All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding
model.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining a crystal structure using
single-crystal X-ray diffraction.
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Sample Preparation
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Experimental workflow for single-crystal X-ray diffraction.
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While the crystal structure of 1-Bromo-2-iodobenzene remains to be elucidated, the data and
protocols for the related 1-Bromo-4-iodobenzene isomer provide a solid framework for
understanding the crystallographic characteristics of this class of compounds. Further research
is warranted to determine the specific solid-state structure of 1-Bromo-2-iodobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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